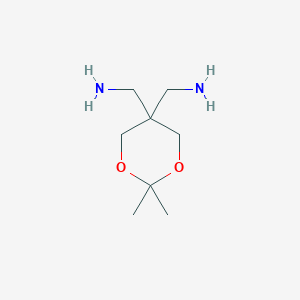
Yrspjslkogxicg-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Yrspjslkogxicg-uhfffaoysa-” is a unique chemical entity with a complex structure It has garnered significant attention in various fields of scientific research due to its distinctive properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Yrspjslkogxicg-uhfffaoysa-” involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the preparation of intermediate compounds, followed by their transformation into the final product through a series of chemical reactions. Common methods include:
One-step carbonization: This method involves the direct carbonization of precursor materials under controlled conditions to obtain the desired compound.
Two-step hydrothermal method: This approach includes an initial hydrothermal treatment followed by further chemical modifications to achieve high purity and yield.
Industrial Production Methods
Industrial production of “Yrspjslkogxicg-uhfffaoysa-” often employs scalable and cost-effective methods. These methods are designed to maximize yield and purity while minimizing environmental impact. Techniques such as hydrothermal carbonization and template methods are commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
“Yrspjslkogxicg-uhfffaoysa-” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
“Yrspjslkogxicg-uhfffaoysa-” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of “Yrspjslkogxicg-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The detailed molecular mechanisms are still under investigation, with ongoing research aimed at elucidating the precise pathways involved .
Properties
Molecular Formula |
C4H4F2O3 |
|---|---|
Molecular Weight |
138.07 g/mol |
IUPAC Name |
methyl 3,3-difluoro-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C4H4F2O3/c1-9-4(8)2(7)3(5)6/h7H,1H3 |
InChI Key |
YRSPJSLKOGXICG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)



![N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
![(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
